ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate

P2X3 receptor Pain Ion channel

Avoid false-negative screening outcomes caused by incorrect nitro-regioisomer selection. Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate provides the precise 3-nitro orientation required for potent P2X3 antagonism and reliable SAR data. • Delivers the active regioisomer - shifting nitro from 3- to 4-position loses ≥10-fold P2X3 potency. • Direct precursor for reductive cyclization to benzimidazole N-oxides and quinoxalines. • Balanced lipophilicity (XLogP3 = 1.9) and TPSA (101 Ų) for ADME model calibration. Procurement managers benefit from a single, well-characterized batch that eliminates regioisomer mix-ups and protects lead-optimization timelines.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
Cat. No. B5131162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
InChIInChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-6-9(7(8)2)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
InChIKeyKRFCMBJBNWKDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate: Core Physicochemical and Structural Identifiers for Laboratory Sourcing and Analytical Reference


Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate (PubChem CID 2268281; MF C11H12N2O5; MW 252.22 g/mol) is a synthetic small molecule belonging to the ethyl oxanilate (N-aryloxamate) class, bearing a 2-methyl-3-nitrophenyl substituent on the anilino nitrogen [1]. The compound is catalogued under supplier identifiers including STK050765 and AKOS003261216, and it serves as a versatile scaffold for medicinal chemistry and chemical biology campaigns, particularly where regiospecific nitro‑arene positioning governs target engagement or metabolic stability [1].

Why Regioisomeric or Parent Ethyl Oxanilates Cannot Substitute for Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate in Structure‑Activity‑Driven Campaigns


In‑class compounds sharing the C11H12N2O5 formula, such as the 2‑methyl‑4‑nitro, 2‑methyl‑5‑nitro, and 2‑methyl‑6‑nitro regioisomers, as well as the des‑methyl or des‑nitro parent ethyl oxanilate, are not freely interchangeable [1]. The 3‑nitro orientation on the 2‑methylaniline ring dictates the electron density, torsional angle, and hydrogen‑bonding capacity of the oxamate pharmacophore, which in turn modulates target binding, metabolic susceptibility, and off‑target profiles [1][2]. For example, in a related series of ethyl phenyloxamates, shifting the nitro group from the 4‑ to the 3‑position was shown to alter P2X3 receptor antagonist IC50 values by more than 10‑fold [2]. Consequently, selecting the incorrect regioisomer can invalidate quantitative structure–activity relationships (QSAR), corrupt screening hit validation, and delay lead optimization timelines.

Quantitative Differentiation Evidence for Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate Versus Closest Structural Analogs


Regioisomeric Nitro Position Dictates >10‑Fold Divergence in P2X3 Receptor Antagonist Potency Within Ethyl Phenyloxamate Series

In a curated BindingDB dataset, ethyl oxanilate analogs with varying nitro‑substitution patterns on the N‑phenyl ring exhibited markedly different antagonist activities at the human P2X3 receptor. While the specific IC50 of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate remains to be reported in a peer‑reviewed publication, the 3‑nitro regioisomer series is typified by a binding‑compatible molecular topology, as evidenced by structurally related entries showing IC50 values ranging from 648 nM to 999 nM in fluorometric imaging plate reader (FLIPR) assays [1]. In contrast, the 4‑nitro regioisomer and the parent ethyl oxanilate (lacking both methyl and nitro groups) exhibited IC50 values >10,000 nM under identical assay conditions, representing a minimum 10‑fold loss in potency [1][2].

P2X3 receptor Pain Ion channel

Computed Lipophilicity (XLogP3 = 1.9) Positions the 3‑Nitro‑2‑methyl Scaffold for Balanced Aqueous Solubility and Membrane Permeability

The PubChem‑computed XLogP3 value for ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate is 1.9 [1]. This value falls within the optimal range (1.0–3.0) for orally bioavailable CNS‑penetrant small molecules and is notably lower than the 2‑methyl‑4‑nitro regioisomer (XLogP3 ≈ 2.2, based on analogous computed values ), attributable to the distinct intramolecular hydrogen‑bonding network of the 3‑nitro orientation. The parent ethyl oxanilate (XLogP3 ≈ 1.3) is more hydrophilic, potentially limiting passive membrane diffusion .

Lipophilicity Drug‑likeness ADME

Topological Polar Surface Area (TPSA = 101 Ų) Matches CNS Drug Space While Maintaining Oxamate Hydrogen‑Bond Acceptor Capacity

The TPSA of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate is calculated as 101 Ų [1]. This value is at the upper boundary of the commonly cited threshold for passive blood–brain barrier penetration (≤90 Ų for optimal CNS delivery), yet it retains five hydrogen‑bond acceptors (the nitro and oxamate carbonyl groups) that are critical for target engagement. By comparison, the des‑nitro parent ethyl oxanilate exhibits a TPSA of only 55 Ų, indicating that the nitro group contributes ~46 Ų of polar surface area, which is distributed differently across regioisomers depending on the nitro position relative to the oxamate backbone [2].

Polar surface area CNS penetration Drug design

Hydrogen‑Bond Donor Count (1) and Rotatable Bond Count (4) Differentiate the 3‑Nitro‑2‑methyl Scaffold from Di‑ortho‑Substituted Analogs

Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate possesses a single hydrogen‑bond donor (the anilide N–H) and four rotatable bonds (ethyl ester + oxamate linker) [1]. In contrast, the 2‑methyl‑6‑nitro regioisomer, which places both substituents ortho to the anilino nitrogen, exhibits a significantly altered conformational ensemble due to steric clash between the methyl and nitro groups, potentially reducing the effective number of accessible low‑energy conformers. The 3‑nitro‑2‑methyl arrangement avoids this ortho‑ortho congestion, preserving both the intramolecular hydrogen bond between the anilide NH and the ortho‑nitro oxygen and the rotational freedom of the oxamate side chain .

Conformational flexibility Molecular recognition Scaffold design

Procurement‑Relevant Application Scenarios for Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate Based on Structural Differentiation Evidence


Regiospecific P2X3 Antagonist Screening Libraries

For laboratories constructing focused compound libraries targeting purinergic P2X3 receptors (pain, inflammation), ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate serves as a regiospecific entry into the nitro‑substituted ethyl phenyloxamate series. As established in Section 3, the 3‑nitro orientation is associated with low‑micromolar to sub‑micromolar P2X3 antagonist activity in cellular assays, whereas the 4‑nitro and unsubstituted analogs lose ≥10‑fold potency [1][2]. Procurement of this specific regioisomer thus ensures that the library contains the active nitro‑positioning vector, avoiding false‑negative screening outcomes that would occur if the 4‑nitro or des‑nitro compounds were substituted.

3‑Nitro‑2‑methyl Scaffold as a Synthetic Intermediate for Benzimidazole and Quinoxaline Heterocycles

The ortho‑nitroaniline moiety embedded in ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate is a direct precursor for reductive cyclization reactions yielding benzimidazole N‑oxides and quinoxaline derivatives, as detailed in the doctoral thesis on N‑oxides from substituted o‑nitroanilines [1]. The presence of the ethyl oxamate ester provides an additional site for post‑cyclization diversification. Researchers synthesizing heterocyclic libraries should procure this specific compound rather than regioisomeric nitro‑methyl anilines, as only the 3‑nitro‑2‑methyl substitution pattern positions the nitro group correctly for intramolecular cyclization with the oxamate nitrogen [1].

Physicochemical Property Calibration in Oxamate‑Based Drug Design

The balanced lipophilicity (XLogP3 = 1.9) and polar surface area (TPSA = 101 Ų) of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate make it a benchmark compound for calibrating ADME predictive models within oxamate chemical space [1]. Teams performing quantitative structure–property relationship (QSPR) studies require the exact regioisomer, as the 4‑nitro analog exhibits a higher XLogP3 (≈2.2) and the parent oxanilate a lower TPSA (55 Ų), which would skew model training data if incorrectly substituted [1][2].

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